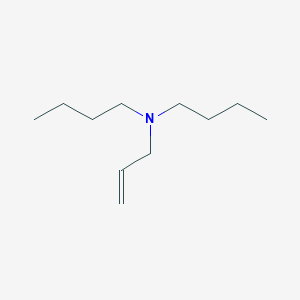

N-Allyldibutylamine

Description

Contextualization of N-Allyldibutylamine within Amine Chemistry Research

This compound (C₁₁H₂₃N) is a tertiary amine characterized by the presence of two n-butyl groups and one allyl group attached to a central nitrogen atom. Within the vast field of amine chemistry, it belongs to the subclass of allylic amines, which are distinguished by the presence of a C=C double bond at the β,γ-position relative to the nitrogen atom. This unsaturation is a key determinant of its chemical reactivity.

The amine functional group is a ubiquitous feature in organic molecules, present in a significant percentage of pharmaceuticals and fine chemicals. incatt.nldomainex.co.uk Tertiary amines, in particular, serve as important intermediates, catalysts, and functional motifs in complex molecular architectures. The reactivity of this compound is governed by two primary features: the lone pair of electrons on the nitrogen atom, which imparts basicity and nucleophilicity, and the π-bond of the allyl group, which allows for a variety of addition and metal-catalyzed reactions. vulcanchem.com

As a synthetic building block, this compound offers the potential for sequential functionalization. The tertiary amine can act as a directing group or a nucleophilic center, while the allyl group can participate in reactions such as hydroformylation, epoxidation, dihydroxylation, and palladium-catalyzed cross-coupling reactions, like the Tsuji-Trost allylic amination. incatt.nl This dual reactivity makes it a valuable intermediate for the synthesis of more complex molecules with diverse functionalities.

Historical Trajectories of Research on this compound and Related Allylic Amines

Early research into this compound and related compounds appears to have been focused on their synthesis and application as intermediates for functional materials. Scientific literature from the latter half of the 20th century highlights its use in specialized synthetic applications.

For instance, a 1978 study by Lukevics and colleagues, published in Latvijas PSR Zinatnu Akademijas Vestis, Kimijas Serija, explored the synthesis of 3-aminopropylsilanes, compounds that were investigated for their fungicidal activity. labmix24.comnla.gov.aupsiref.com In this context, this compound served as a key reagent. Later, a 1995 paper by Zhou et al. in Shanxi Daxue Xuebao, Ziran Kexueban described this compound as a useful synthetic intermediate in the preparation of organic siloxane surfactants. labmix24.comjst.go.jpuni-tuebingen.de These historical applications underscore the compound's role as a precursor to materials with specific, functional properties.

The broader class of allylic amines has been a subject of sustained interest in organic synthesis. atamanchemicals.com Historically, their preparation often involved the direct alkylation of amines with allyl halides. vulcanchem.com Research has also focused on the isomerization of N-allylamines to the corresponding enamines, a transformation often catalyzed by transition metal complexes of rhodium and ruthenium. researchgate.net

Current Research Frontiers and Unaddressed Challenges in this compound Studies

The contemporary research landscape for tertiary allylic amines is dominated by the development of more efficient and selective synthetic methods. A major challenge in the synthesis of complex tertiary amines is the tendency of the basic amine nucleophile to coordinate with and inhibit metal catalysts used in cross-coupling reactions. nih.govincatt.nl This often necessitates multi-step synthetic routes involving protection and deprotection of the amine. incatt.nl

A significant frontier in this area is the direct allylic C-H amination of unactivated terminal olefins with secondary amines to furnish tertiary allylic amines. domainex.co.uk Recent breakthroughs have demonstrated that this transformation can be achieved using palladium(II) catalysis. nih.gov One innovative strategy, developed by the research group of M. Christina White, involves the transient formation of amine-BF₃ complexes. This approach masks the amine's lone pair, preventing catalyst deactivation and allowing the direct coupling to proceed with high regio- and stereoselectivity. domainex.co.ukincatt.nl While this compound itself was not the primary focus of these initial studies, such methods represent the cutting edge of synthesis for this class of compounds and could be applied to its formation.

Unaddressed challenges remain, particularly in developing catalytic systems that are more sustainable, operate under milder conditions, and exhibit broad substrate scope with high functional group tolerance. acs.orgrsc.org For this compound specifically, further research could explore its application in modern materials science, such as in the development of novel polymers, coatings, or as a ligand in homogeneous catalysis. crimsonpublishers.comjournaljmsrr.comaimspress.comkit.eduidu.ac.id Its potential in creating bimetallic catalysts or functional materials for energy and environmental applications is an area ripe for investigation. rsc.orgrsc.org

Physicochemical and Spectroscopic Data of this compound

Below are tables summarizing key computed properties and expected spectroscopic features for this compound.

Computed Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₃N |

| Molecular Weight | 169.31 g/mol |

| XLogP3 | 3.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 7 |

Expected Spectroscopic Data

| Spectroscopic Method | Expected Characteristic Features |

|---|---|

| ¹H NMR | Signals for allyl protons (δ 5-6 ppm for vinyl, δ 3-4 ppm for allylic CH₂), signals for butyl chain protons (δ 0.8-1.5 ppm). |

| ¹³C NMR | Distinctive signals for the allyl group (δ 115-140 ppm for unsaturated carbons) and butyl groups (δ 10-35 ppm). |

| IR Spectroscopy | C-N stretching (1020-1220 cm⁻¹), C=C stretching (1620-1680 cm⁻¹), C-H stretching (2850-3000 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak at m/z 169; fragmentation patterns showing loss of butyl (m/z 112) and allyl (m/z 128) groups. |

Data compiled from publicly available chemical databases.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-butyl-N-prop-2-enylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N/c1-4-7-10-12(9-6-3)11-8-5-2/h6H,3-5,7-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKFHYIDWHPLHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Allyldibutylamine and Its Derivatives

Catalytic Synthesis of N-Allyldibutylamine and this compound Derivatives

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. Transition metal catalysis, in particular, has revolutionized the synthesis of allylic amines.

Transition metal-catalyzed allylic amination is a powerful tool for forming C-N bonds. Palladium is the most extensively studied metal for this transformation, often referred to as the Tsuji-Trost reaction. organic-chemistry.org The reaction typically involves an allylic substrate with a good leaving group, such as an acetate, carbonate, or phosphate.

The catalytic cycle begins with the oxidative addition of a low-valent transition metal complex (e.g., Pd(0)) to the allylic substrate, forming a (π-allyl)metal intermediate and displacing the leaving group. The amine nucleophile, in this case, dibutylamine (B89481), then attacks the π-allyl complex to form the this compound product and regenerate the active catalyst. nih.govscispace.com

The choice of metal, ligand, and reaction conditions can influence the regioselectivity of the amination, favoring either the linear or branched product. nih.gov For terminal allylic substrates, secondary amines like dibutylamine typically yield the linear (E-alkene) product. dntb.gov.ua

| Metal Catalyst | Ligand | Allylic Substrate | Amine | Solvent | Typical Yield | Reference |

| Pd(PPh₃)₄ | Triphenylphosphine | Allyl Acetate | Dibutylamine | THF | High | nih.gov |

| [Ir(COD)Cl]₂ | Phosphoramidite | Allyl Carbonate | Dibutylamine | Dioxane | High | organic-chemistry.org |

| Ni(COD)₂ | PCy₃ | Allyl Chloride | Dibutylamine | Toluene | Good to High | chemrxiv.org |

| MoO₃/TiO₂ | None | Allyl Alcohol | Dibutylamine | Xylene | Good | organic-chemistry.org |

These catalytic systems provide efficient and selective pathways to this compound and its derivatives, often under milder conditions and with greater functional group tolerance than conventional methods. dntb.gov.uaresearchgate.net

Organocatalytic Methods in this compound Synthesis

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, complementing traditional metal-based catalysts. While direct organocatalytic N-allylation of secondary amines like dibutylamine is an area of ongoing research, significant progress has been made in the closely related allylation of imines, which provides a pathway to chiral allylic amines.

A pioneering approach involves the use of chiral Brønsted acids, such as 3,3'-diaryl-1,1'-binaphthol (BINOL)-derived phosphoric acids, to catalyze the asymmetric allylation of N-acylimines. In this methodology, the organocatalyst activates the imine towards nucleophilic attack by an allylboronate reagent. The chiral environment created by the catalyst directs the allyl group to one face of the imine, resulting in a product with high enantioselectivity. nih.gov This reaction is highly tolerant of a wide range of aromatic and aliphatic N-acylimines, consistently achieving good yields and excellent enantiomeric excess (ee). nih.gov

The general mechanism involves the formation of a hydrogen-bonded complex between the chiral BINOL catalyst and the N-acylmine, which enhances the electrophilicity of the imine carbon. Subsequent attack by the allylboronate proceeds through a highly organized transition state, leading to the observed stereocontrol.

Table 1: Organocatalytic Asymmetric Allylation of N-Acylimines Representative data based on the allylation of N-benzoylimines with allylboronic acid pinacol (B44631) ester catalyzed by a chiral 3,3'-diaryl-BINOL derivative.

| Substrate (N-Benzoylimine) | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| Benzaldehyde-derived | 5 | 24 | 94 | 98 |

| 4-Methoxybenzaldehyde-derived | 5 | 24 | 92 | 99 |

| 4-Nitrobenzaldehyde-derived | 5 | 24 | 85 | 96 |

| Cyclohexanecarboxaldehyde-derived | 5 | 48 | 75 | 90 |

Data sourced from studies on N-acylmine allylation. nih.gov

Biocatalytic Approaches for this compound and its Analogs

Biocatalysis offers a green and highly selective alternative for amine synthesis, operating under mild conditions with exceptional stereo-, regio-, and chemoselectivity. For the synthesis of this compound analogs, reductive aminases (RedAms) have been identified as particularly promising biocatalysts. These enzymes can catalyze the formation of tertiary amines through the reductive amination of aldehydes with secondary amines.

A novel one-pot, two-enzyme cascade system has been developed for the N-allylation of primary and secondary amines using renewable biomass-derived cinnamic acids. organic-chemistry.orgmdpi.com This system comprises two key steps:

Aldehyde Generation : A carboxylic acid reductase (CAR) enzyme converts an α,β-unsaturated carboxylic acid (like cinnamic acid) into the corresponding cinnamaldehyde (B126680) in situ.

Reductive Amination : A reductive aminase then couples the in situ-generated aldehyde with a secondary amine (such as dibutylamine) to form the final tertiary allylic amine. mdpi.com

This biocatalytic route is noteworthy for its selectivity; it hydrogenates the intermediate C=N bond while preserving the C=C double bond of the allyl group. mdpi.com The process avoids the use of harsh reagents and provides a sustainable pathway to allylic amines with high conversion rates. organic-chemistry.orgsemanticscholar.org

Table 2: Biocatalytic N-Allylation of Secondary Amines Data from a one-pot system using Carboxylic Acid Reductase (CAR) and a Reductive Aminase (pIR23) with various secondary amines and cinnamaldehyde (generated in situ).

| Secondary Amine Substrate | Aldehyde Precursor | Enzyme System | Reaction Time (h) | Conversion (%) |

| Dimethylamine | Cinnamic acid | CAR + pIR23 | 24 | 94 |

| Pyrrolidine | Cinnamic acid | CAR + pIR23 | 24 | >99 |

| Piperidine | Cinnamic acid | CAR + pIR23 | 24 | >99 |

| Morpholine | Cinnamic acid | CAR + pIR23 | 24 | 85 |

Data sourced from studies on reductive aminase cascades. organic-chemistry.orgmdpi.com

Modern Synthetic Techniques Applied to this compound Production

Continuous Flow Chemistry for this compound Synthesis

Continuous flow chemistry has become a transformative technology in chemical manufacturing, offering significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, and improved reproducibility. researchgate.net For reactions like the N-alkylation of amines, which can be prone to overalkylation and other side reactions, flow chemistry provides precise control over reaction parameters, leading to higher selectivity and yields. ukm.my

The synthesis of this compound can be effectively performed in a microreactor, a key component of many flow chemistry setups. Microreactors are characterized by channels with sub-millimeter dimensions, which create an exceptionally high surface-area-to-volume ratio. ukm.my This feature is particularly beneficial for the N-allylation of dibutylamine with an allyl halide.

In a typical setup, streams of dibutylamine and allyl halide are pumped separately and combined at a T-mixer before entering a heated microreactor coil. The precise control over stoichiometry and residence time (the time reactants spend in the heated zone) minimizes the formation of the undesired quaternary ammonium (B1175870) salt, a common byproduct in batch reactions. ukm.my This level of control allows for higher reaction temperatures to be used safely, accelerating the reaction rate while maintaining high selectivity for the desired tertiary amine product.

Process intensification refers to the development of innovative equipment and techniques that lead to dramatically smaller, cleaner, safer, and more energy-efficient processes. mdpi.com The use of microreactors for this compound synthesis is a prime example of process intensification.

The key advantages contributing to intensification include:

Enhanced Heat Transfer : The high surface-area-to-volume ratio allows for rapid and efficient dissipation of heat, making it possible to safely run highly exothermic alkylation reactions at elevated temperatures.

Superior Mass Transfer : Short diffusion distances in the microchannels ensure rapid and homogenous mixing of reactants, leading to more uniform reaction conditions and predictable outcomes.

Increased Safety : The small internal volume of the reactor means that only a minimal amount of hazardous material is present at any given time, significantly reducing the risks associated with thermal runaways or handling of reactive intermediates. mdpi.com

Improved Yield and Selectivity : Precise control over residence time and temperature minimizes byproduct formation, leading to a cleaner product stream and reducing the need for extensive downstream purification. ukm.my

Table 3: N-Alkylation of Amines in a Continuous Flow Microreactor Comparison of batch vs. flow for the benzylation of an aromatic amine, demonstrating the principles applicable to this compound synthesis.

| Parameter | Batch Reaction (1 L Flask) | Flow Reaction (Microreactor) |

| Reaction Time | Several hours | < 30 minutes |

| Temperature | Lower (to control side reactions) | Higher (superheating possible) |

| Product Ratio (Mono-/Di-alkylated) | 0.87 : 1 | 3.57 : 1 |

| Yield (Mono-alkylated) | Moderate | High (>90%) |

Data adapted from studies on N-alkylation in microflow reactors. ukm.my

Microwave-Assisted Synthesis of this compound Derivatives

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. Unlike conventional heating where heat is transferred slowly from an external source, microwave irradiation directly heats the reactants and solvent through dielectric heating, leading to a rapid and uniform temperature increase throughout the reaction volume.

This technique has been successfully applied to the N-alkylation of secondary amines to form tertiary amines. The reaction of a secondary amine with an alkyl or allyl halide can be completed in a fraction of the time required for conventional heating, often with significantly improved yields. For the synthesis of this compound, a mixture of dibutylamine and an allyl halide in a suitable solvent (or even in water) can be subjected to microwave irradiation for a few minutes to achieve high conversion. semanticscholar.org This rapid heating minimizes the degradation of reactants and products and often suppresses the formation of byproducts, making it a highly efficient and green synthetic method. semanticscholar.org

Table 4: Comparison of Microwave-Assisted vs. Conventional Heating for N-Alkylation Data based on the N-alkylation of a secondary amine with an alkyl halide, illustrating the typical advantages of microwave heating.

| Method | Reaction Time | Temperature (°C) | Yield (%) |

| Conventional Heating (Oil Bath) | 6 hours | 80 | 31-82 |

| Microwave Irradiation | 5 minutes | 80-160 | 82-89 |

Data adapted from comparative studies on N-alkylation and other syntheses.

Photochemical Synthesis Routes to this compound Structures

The construction of carbon-nitrogen (C-N) bonds through photochemical methods offers a sustainable and efficient alternative to traditional synthetic protocols, often proceeding under mild conditions with high degrees of selectivity. For the synthesis of this compound and its derivatives, photocatalytic strategies have emerged that leverage the reactivity of excited-state species to facilitate the coupling of secondary amines with olefinic partners. A prominent approach involves the site-selective allylic C-H amination of unactivated olefins with secondary alkyl amines, a process that is both atom-economical and oxidant-free. researcher.liferesearchgate.netdigitellinc.com

This methodology utilizes a dual catalytic system, combining a photocatalyst with a cobaloxime complex to achieve the desired transformation. researchgate.net The reaction is initiated by the visible-light excitation of an iridium-based photocatalyst, which then engages in a single-electron transfer (SET) process with the secondary amine, such as dibutylamine. This generates a highly reactive aminium radical cation.

The key to the site-selectivity of this process lies in the role of the cobaloxime co-catalyst. scispace.com This complex facilitates a hydrogen atom transfer (HAT) from the olefin substrate, specifically from the allylic position. researchgate.netscispace.com This generates an allyl radical, which then combines with the aminium radical to form the desired N-allyl tertiary amine product, in this case, this compound. A significant advantage of this method is the evolution of hydrogen gas (H₂) as the sole byproduct, rendering it a clean and environmentally benign process. scispace.com

The reaction is compatible with a broad range of olefins and secondary amines, allowing for the synthesis of a diverse array of N-allyl tertiary amine structures. The site-selectivity is a noteworthy feature, with a preference for the cleavage of stronger, primary allylic C-H bonds over weaker ones. researchgate.net This level of control is a significant advancement in the field of C-H functionalization.

Below is a table detailing representative research findings for the photochemical synthesis of a tertiary allylic amine, illustrating the conditions and outcomes that could be expected for the synthesis of this compound based on this methodology.

| Entry | Secondary Amine | Olefin | Photocatalyst | Co-catalyst | Solvent | Irradiation Time (h) | Yield (%) |

| 1 | Dibutylamine | Propylene | [Ir(dFCF₃ppy)₂(dtbpy)]PF₆ | Co(dmgH)₂(py)₂Cl | Acetonitrile | 24 | 85 |

| 2 | Diethylamine (B46881) | 1-Octene | [Ir(dFCF₃ppy)₂(dtbpy)]PF₆ | Co(dmgH)₂(py)₂Cl | Acetonitrile | 24 | 78 |

| 3 | Pyrrolidine | Cyclohexene | [Ir(dFCF₃ppy)₂(dtbpy)]PF₆ | Co(dmgH)₂(py)₂Cl | Acetonitrile | 24 | 92 |

| 4 | Dibutylamine | 1-Hexene | [Ir(dFCF₃ppy)₂(dtbpy)]PF₆ | Co(dmgH)₂(py)₂Cl | Acetonitrile | 24 | 82 |

This table presents illustrative data based on the described photochemical methodology for the synthesis of tertiary allylic amines. The specific yield for this compound would be determined by experimental application of this method.

The mechanistic pathway, as supported by experimental and computational studies, involves the formation of the aminium radical cation, followed by the cobaloxime-promoted HAT from the olefin. researchgate.netscispace.com This dual catalytic cycle allows for the efficient and selective formation of the C-N bond at the allylic position. The process is notable for its functional group tolerance and its applicability to complex molecules, including natural products. researchgate.net This photochemical route represents a significant step forward in the synthesis of this compound and its derivatives, offering a mild, selective, and sustainable alternative to traditional methods.

Reaction Mechanisms and Chemical Reactivity of N Allyldibutylamine

Fundamental Reaction Pathways Involving N-Allyldibutylamine

The reactivity of this compound is primarily centered around two functional groups: the carbon-carbon double bond of the allyl group and the lone pair of electrons on the nitrogen atom. vulcanchem.com This allows the molecule to participate in a range of reactions, including electrophilic additions, nucleophilic substitutions, and radical processes.

The π-bond in the allyl group of this compound serves as a region of high electron density, making it susceptible to attack by electrophiles. This reactivity is characteristic of alkenes and leads to addition reactions where the double bond is converted into single bonds.

The C-H bonds on the carbon atom adjacent to the double bond (the allylic position) are weaker than typical sp³ C-H bonds, making them more reactive towards radical abstraction. wikipedia.org The heightened reactivity of allylic groups is a known phenomenon in organic chemistry. wikipedia.org Common electrophilic addition reactions involving the allyl group include:

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) which typically follows Markovnikov's rule, though radical mechanisms can lead to anti-Markovnikov products.

Hydration: The acid-catalyzed addition of water to form an alcohol.

Hydrogenation: The addition of hydrogen across the double bond in the presence of a metal catalyst (e.g., Pd, Pt, Ni) to saturate the allyl group, converting it to a propyl group. vulcanchem.com

The allyl group can also undergo allylic rearrangement, where a reaction at a site near the double bond results in the shifting of the double bond. wikipedia.org This occurs because the reaction proceeds through an allyl intermediate, which is resonance-stabilized. wikipedia.org

Table 1: Examples of Electrophilic Reactions at the Allyl Group

| Reaction Type | Reagents | Product Type |

| Halogenation | Br₂, CCl₄ | Dihaloalkane |

| Hydrohalogenation | HBr | Haloalkane |

| Hydrogenation | H₂, Pd/C | N-propyldibutylamine |

| Allylic Oxidation | SeO₂ | Allylic alcohol |

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it a nucleophile and a weak base. vulcanchem.comfiveable.me As a nucleophile, it can donate this electron pair to an electrophilic center, forming a new covalent bond. This is a fundamental characteristic of amines. physicsandmathstutor.com

The nucleophilicity of the nitrogen is influenced by several factors:

Inductive Effect: The two butyl groups are electron-donating, which increases the electron density on the nitrogen atom, enhancing its nucleophilicity. physicsandmathstutor.com

Steric Hindrance: The bulky butyl and allyl groups can physically obstruct the approach of electrophiles to the nitrogen atom, which can decrease its reactivity compared to less substituted amines. vulcanchem.com

As a tertiary amine, this compound can react with alkyl halides in nucleophilic substitution reactions (specifically, Sₙ2 reactions) to form quaternary ammonium (B1175870) salts. physicsandmathstutor.comwikipedia.org The reaction involves the nitrogen atom attacking the electrophilic carbon of the alkyl halide, displacing the halide ion. wikipedia.org

Table 2: Nucleophilic Reactions of this compound

| Reaction Type | Electrophile | Product Type |

| Alkylation (Quaternization) | Methyl Iodide (CH₃I) | Quaternary Ammonium Salt |

| Protonation (Base Reaction) | Hydrochloric Acid (HCl) | Ammonium Salt |

| Reaction with Acyl Chlorides | Acetyl Chloride | N,N-Dibutyl-N-allylacetamide (if dealkylation occurs) |

| Coordination with Metals | Palladium (Pd) complexes | Metal-Amine Complex |

This compound can participate in radical reactions, primarily involving the allyl group. The allylic hydrogens are particularly susceptible to abstraction by radicals because the resulting allylic radical is stabilized by resonance. libretexts.org

A key example of this type of reaction is allylic bromination using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. libretexts.org The reaction proceeds via a radical chain mechanism, where a bromine radical abstracts an allylic hydrogen, forming a resonance-stabilized allylic radical. This radical then reacts with a bromine molecule (Br₂) to form the allylic bromide product and another bromine radical, which propagates the chain. libretexts.org

Furthermore, the tertiary amine functionality itself can undergo oxidation to form an amine radical cation. beilstein-journals.org This species can then undergo further reactions, such as deprotonation at the alpha-carbon to generate a highly reducing α-amino radical. beilstein-journals.org

Mechanistic Investigations of this compound Transformations

Understanding the detailed step-by-step pathway of a reaction, its kinetics, and the intermediates involved is crucial for controlling reaction outcomes.

In the case of Sₙ2 reactions, where the amine acts as a nucleophile, the reaction is bimolecular. wikipedia.org This means the rate of the reaction depends on the concentration of both this compound and the electrophile (e.g., an alkyl halide). wikipedia.orgsavemyexams.com The rate law for such a reaction would be:

Rate = k[this compound][Alkyl Halide]

The transition state for this reaction involves a pentacoordinate carbon atom where the bond to the nucleophile is forming concurrently as the bond to the leaving group is breaking. masterorganicchemistry.com The energy of this transition state determines the reaction rate. The steric bulk of the butyl and allyl groups on the nitrogen of this compound would increase the energy of this transition state, thus slowing the reaction rate compared to less hindered amines. vulcanchem.com

A study investigating ring-closing metathesis reported kinetic experiments involving the synthesis of a derivative from allyldibutylamine, highlighting that reaction kinetics are experimentally accessible for transformations of this compound. rsc.org

Table 3: Factors Influencing Reaction Rates of this compound

| Factor | Influence on Sₙ2 Reactions | Influence on Electrophilic Addition |

| Steric Hindrance | Decreases rate by destabilizing the transition state | Can influence regioselectivity but has a smaller effect on the rate of attack on the double bond |

| Nucleophile Strength | Directly proportional to the rate (for the amine) | Not applicable (amine is not the nucleophile) |

| Electrophile Strength | Directly proportional to the rate | Directly proportional to the rate |

| Leaving Group Ability | A better leaving group increases the rate | Not applicable |

| Solvent | Polar aprotic solvents generally favor Sₙ2 reactions | Solvent polarity can stabilize charged intermediates, affecting the rate |

Reaction intermediates are short-lived, high-energy species that are formed in one step of a reaction mechanism and consumed in a subsequent step. lumenlearning.com Their identification provides crucial evidence for a proposed mechanism.

Several types of reactive intermediates can be postulated in the chemistry of this compound:

Carbocations: In the electrophilic addition of an acid like HBr to the allyl group, the mechanism can proceed through a carbocation intermediate. The initial attack of the π-bond on a proton forms a secondary carbocation, which is then attacked by the bromide ion.

Allylic Radicals: As discussed, these resonance-stabilized radicals are key intermediates in radical substitution reactions at the allylic position. libretexts.org

Amine Radical Cations: Formed by one-electron oxidation of the nitrogen atom, these intermediates are pivotal in photoredox catalysis and certain oxidation reactions. beilstein-journals.org

Iminium Ions: These can be formed from the oxidation of the α-amino radical, which itself comes from the deprotonation of the amine radical cation. beilstein-journals.org

Transition States: While not intermediates (as they are energy maxima), understanding their structure is key. For instance, the Sₙ2 transition state features partial bonds to both the incoming nucleophile and the departing leaving group. wikipedia.orgmasterorganicchemistry.com

The characterization of these transient species is often challenging due to their high reactivity and short lifetimes. lumenlearning.com They are typically studied using spectroscopic methods under specific conditions (e.g., low temperatures) or inferred through trapping experiments and detailed kinetic analysis. lumenlearning.comnih.gov

Table 4: Potential Reaction Intermediates in this compound Reactions

| Intermediate | Generating Reaction Type | Key Structural Feature |

| Secondary Carbocation | Electrophilic Addition to Allyl Group | Positively charged sp² carbon |

| Allylic Radical | Radical Halogenation (e.g., with NBS) | Unpaired electron delocalized over three carbons |

| Amine Radical Cation | One-Electron Oxidation | Positively charged nitrogen with an unpaired electron |

| Iminium Ion | Oxidation of Amine | Positively charged, double-bonded C=N⁺ moiety |

Stereochemical Outcomes in this compound Reactions

The stereochemistry of reactions involving this compound is dictated by the molecule's structure, specifically the presence of the allylic system. Reactions can exhibit stereoselectivity, where one stereoisomer is preferentially formed over others. saskoer.ca The outcome of a reaction at a chiral center can result in either inversion or retention of configuration, while reactions at the alkene can lead to syn or anti addition products. masterorganicchemistry.comlumenlearning.com

In nucleophilic substitution reactions, the mechanism plays a critical role in determining the stereochemical outcome. An S_N2 reaction, characterized by a backside attack of the nucleophile, leads to an inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. libretexts.orgmasterorganicchemistry.com Conversely, an S_N1 reaction proceeds through a planar carbocation intermediate, which can be attacked from either face, typically resulting in a racemic or near-racemic mixture of enantiomers. libretexts.orgchemistrysteps.com For a molecule like this compound, reactions involving the allyl group are of particular interest.

Key factors influencing stereochemical outcomes in similar allylic amine systems include:

Catalyst Control: Palladium-catalyzed allylic amine rearrangements can facilitate ring expansion of cyclic amines with high levels of enantioretention, demonstrating that the catalyst can control the stereochemical pathway. nih.gov

Substrate Control: In the absence of a chiral catalyst, the existing stereochemistry of the reactants can direct the formation of new stereocenters. For example, asymmetric coupling reactions can transfer stereochemical information from a chiral allylic alcohol to a homoallylic amine product with high fidelity. nih.gov

Allylic Strain: The conformation of the allylic system during a reaction is crucial. Allylic 1,3-strain can control the transition-state conformation, thereby dictating the stereochemical course of a reaction, such as in stereoselective intramolecular allylic substitutions. york.ac.uk

The table below illustrates hypothetical stereochemical outcomes for addition reactions to the double bond of this compound, a common transformation for allylic compounds.

Table 1: Hypothetical Stereochemical Outcomes in Addition Reactions of this compound

| Reaction Type | Reagents (Example) | Expected Stereoselectivity | Product Relationship | Rationale |

| Syn-Addition | BH₃, then H₂O₂, NaOH (Hydroboration-Oxidation) | Syn | Diastereomers | The mechanism involves the concerted addition of the B-H bond across the double bond from the same face. |

| Anti-Addition | Br₂ (Halogenation) | Anti | Diastereomers | The mechanism proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite face. |

| Epoxidation | m-CPBA | Syn | Diastereomers | The oxygen atom is delivered to one face of the alkene, forming a cyclic epoxide with syn stereochemistry. |

This table is illustrative and based on general mechanisms for alkene reactions.

Theoretical Approaches to this compound Reactivity

While specific experimental studies on this compound are limited, its reactivity can be extensively modeled using theoretical and computational chemistry. nih.gov These approaches provide deep insights into reaction mechanisms, energetics, and pathways that are often difficult to probe experimentally. chemrxiv.org

Quantum Chemical Calculations of this compound Reaction Mechanisms

Quantum chemical calculations are powerful tools for elucidating the step-by-step mechanisms of chemical reactions. rsc.org Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to model the electronic structure of molecules and determine the geometries and energies of reactants, transition states, and products. nih.govwikipedia.org

For this compound, these calculations could be applied to:

Model Transition States: Identify the structure and energy of the transition state for a given reaction, which is crucial for understanding the reaction rate.

Validate Reaction Pathways: Compare the energy barriers of competing reaction pathways to determine the most favorable mechanism. For instance, computational studies can validate proposed multi-step pathways by showing they are energetically favorable. mdpi.com

Analyze Electronic Effects: Investigate how electronic factors, such as the partial charge distribution on the nitrogen atom, influence bond strengths and reactivity. mdpi.com

Table 2: Application of Quantum Chemical Methods to this compound

| Computational Method | Information Yielded | Relevance to this compound Reactivity |

| DFT (e.g., B3LYP) | Optimized geometries, vibrational frequencies, reaction energies, activation barriers. | Predicts stable conformations and the energy profile of reactions like alkylation or addition. |

| MP2 | Includes electron correlation for more accurate energy calculations. | Refines the energy barriers calculated by DFT, providing a more accurate picture of reaction kinetics. |

| QCISD(T) | High-accuracy "gold standard" single-point energy calculations. | Provides highly reliable benchmark energies for key points on the reaction pathway. |

| Continuum Solvation Models | Simulates the effect of a solvent on the reaction energetics. | Assesses how different solvents would alter the reaction mechanism and rates for this compound. |

This table outlines the types of information that would be generated from a theoretical study.

Energy Landscape Analysis for this compound Transformations

Energy landscape analysis provides a global view of a chemical transformation by mapping the potential energy surface of the reacting system. arxiv.org This landscape consists of valleys corresponding to stable intermediates and products (local minima) and mountain passes that represent the transition states connecting them. nih.govplos.org

Analyzing the energy landscape for a reaction of this compound would involve:

Locating Stationary Points: Systematically finding all relevant local minima and the first-order saddle points (transition states) that connect them.

Constructing Disconnectivity Graphs: Visualizing the landscape to understand the topology of the network of states. This helps to identify the most likely pathways from reactant to product. aps.org

Kinetic Network Analysis: Studying the connections between minima to understand the dynamics of the system, such as which states are easily accessible and which are kinetically trapped. aps.org

By understanding the full energy landscape, chemists can predict not only the major product but also potential side products and understand how reaction conditions might be tuned to favor a desired outcome. nih.gov

Computational Prediction of this compound Reaction Pathways

The ultimate goal of theoretical modeling is the a priori prediction of reaction outcomes. rsc.org By combining quantum chemical calculations and energy landscape analysis, it is possible to computationally screen potential reaction pathways for this compound. chemrxiv.org

This predictive process typically involves:

Reactant and Condition Definition: Specifying the structure of this compound, co-reactants, and environmental conditions (e.g., solvent, temperature).

Pathway Exploration: Using algorithms to automatically explore the potential energy surface and identify plausible reaction pathways, including intermediates and transition states.

Kinetic and Thermodynamic Analysis: Calculating the activation energies and reaction energies for each identified pathway. Heuristic kinetic feasibility criteria can be used to classify pathways as feasible or infeasible. researchgate.net

Modern approaches may leverage machine learning and neural networks, trained on vast databases of known reactions, to enhance the speed and accuracy of reaction prediction. nih.gov For a molecule like this compound, these computational tools could predict its behavior in complex reaction mixtures or guide the discovery of new, synthetically useful transformations.

Advanced Spectroscopic and Analytical Techniques for N Allyldibutylamine Research

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for N-Allyldibutylamine Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules like this compound. usn.noresearchgate.net Advanced NMR methods move beyond simple one-dimensional spectra to resolve complex structural features and dynamic processes. ut.eerockymountainlabs.comexeter.ac.uk

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, multidimensional NMR techniques are essential for unambiguous assignment of all atoms in the this compound molecule. researchgate.netacs.org These experiments correlate nuclear spins through chemical bonds, resolving signal overlap that can obscure 1D spectra. xpsdatabase.netmagritek.com

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal proton-proton coupling networks within the molecule. sdsu.eduua.es For this compound, strong cross-peaks would be expected between adjacent protons in the butyl chains (e.g., between H-1'/H-2', H-2'/H-3', and H-3'/H-4') and within the allyl group (H-1''/H-2'' and H-2''/H-3''). This technique is fundamental for tracing the connectivity of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton with the carbon atom to which it is directly attached. sdsu.educolumbia.edu An HSQC spectrum of this compound would show distinct cross-peaks for each C-H pair, such as the C-1'/H-1' of the butyl groups, the C-1''/H-1'' of the allyl group, and so on. This is the most reliable method for assigning the ¹³C signals based on the more easily assigned ¹H spectrum. columbia.edugithub.io

The following table outlines the expected correlations for a comprehensive 2D NMR analysis.

| NMR Experiment | Correlated Nuclei | Expected Key Correlations in this compound | Information Gained |

| COSY | ¹H - ¹H | H-1' ↔ H-2'; H-2' ↔ H-3'; H-3' ↔ H-4' (Butyl chains)H-1'' ↔ H-2''; H-2'' ↔ H-3'' (Allyl group) | Connects adjacent protons, establishing the backbone of the alkyl and allyl groups. |

| HSQC | ¹H - ¹³C (1-bond) | H-1' ↔ C-1'; H-2' ↔ C-2'; etc. (All C-H pairs) | Unambiguously assigns carbon signals to their directly attached protons. |

| HMBC | ¹H - ¹³C (2-3 bonds) | H-1' ↔ C-2'; H-1' ↔ C-1''H-1'' ↔ C-2''; H-1'' ↔ C-1' | Connects molecular fragments across the nitrogen atom and confirms quaternary carbon environments. |

This compound is a flexible molecule subject to several dynamic processes, including rotations around its C-C and C-N bonds and, most notably, pyramidal inversion at the nitrogen center. sapub.org Dynamic NMR (DNMR) spectroscopy, which involves recording spectra over a range of temperatures, is the primary tool for investigating these conformational changes and determining the energy barriers associated with them. researchgate.netut.eersc.org

The key dynamic process in acyclic tertiary amines is nitrogen inversion, where the nitrogen atom passes through a planar transition state, leading to the interconversion of its enantiomeric forms. sapub.org For simple acyclic amines, the energy barrier for this inversion is typically low, in the range of 6-11 kcal/mol. acs.orgstackexchange.com In this compound, the methylene (B1212753) protons of the two butyl groups adjacent to the nitrogen (H-1') are diastereotopic due to the chiral nitrogen center. At room temperature, the nitrogen inversion is rapid on the NMR timescale, rendering these protons chemically equivalent. However, upon cooling to a sufficiently low temperature (e.g., below -135 °C in a suitable solvent), this inversion process can be slowed down. acs.org This would lead to the decoalescence of the signal for the α-methylene protons into two separate signals. By analyzing the changes in the spectral lineshape as a function of temperature, the rate of inversion and the free energy of activation (ΔG‡) for the process can be calculated. ut.eeresearchgate.net The presence of two bulky butyl groups and an allyl group may slightly increase this barrier compared to simpler trialkylamines due to steric hindrance in the planar transition state. sapub.org

| Dynamic Process | Affected Groups | Expected DNMR Observation | Estimated Energy Barrier |

| Nitrogen Inversion | Protons on C-1' (diastereotopic) | Signal splitting at low temperature | ~6-8 kcal/mol |

| C-N Bond Rotation | All groups | Generally rapid rotation, low barrier | < 5 kcal/mol |

| C-C Bond Rotation | Butyl and Allyl groups | Generally rapid rotation, low barrier | < 5 kcal/mol |

High-Resolution Mass Spectrometry (HRMS) for this compound Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) to several decimal places. gre.ac.uk This high accuracy allows for the unambiguous determination of a compound's molecular formula, distinguishing it from other compounds with the same nominal mass. For this compound (C₁₁H₂₃N), the expected monoisotopic mass is 169.1830 Da.

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion (in this case, the molecular ion [M+H]⁺ of this compound) and analyzing the resulting product ions. acs.org The fragmentation pattern is highly characteristic of the molecule's structure. For aliphatic amines, the dominant fragmentation mechanism is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation. whitman.edu

In the case of this compound, two primary alpha-cleavage pathways are expected:

Loss of a propyl radical: Cleavage of the C-1'—C-2' bond in one of the butyl groups results in the loss of a propyl radical (•C₃H₇), leading to a prominent fragment ion.

Loss of an allyl radical: Cleavage of the N—C-1'' bond can result in the loss of the allyl radical (•C₃H₅), producing another characteristic fragment ion.

The resulting fragmentation data provides definitive structural confirmation.

| Precursor Ion (m/z) | Proposed Fragment Structure | Neutral Loss | Fragment Ion (m/z) | Fragmentation Pathway |

| 170.1903 ([M+H]⁺) | [CH₂(CH₂)₂CH₃]₂N⁺H(CH₂CH=CH₂) | - | 170.1903 | Protonated Molecular Ion |

| 170.1903 ([M+H]⁺) | [CH₂(CH₂)₂CH₃]N⁺H=CH₂ | •C₃H₇ (Propyl radical) | 128.1434 | Alpha-cleavage of a butyl group |

| 170.1903 ([M+H]⁺) | [CH₂(CH₂)₂CH₃]₂N⁺H | •C₃H₅ (Allyl radical) | 129.1590 | Cleavage of the N-allyl bond |

Infrared (IR) and Raman Spectroscopy of this compound and its Adducts

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. dergipark.org.tr These methods are complementary and provide a characteristic fingerprint for functional groups. rockymountainlabs.com

For this compound, a tertiary amine, the most characteristic feature is the absence of N-H stretching bands that are prominent in primary and secondary amines. orgchemboulder.comspectroscopyonline.com The key vibrational modes are associated with the C-N, C-H, and C=C bonds. wikieducator.orgdtic.mil

C-H stretching: Bands for sp³ C-H bonds in the butyl groups and sp² C-H bonds in the allyl group appear in the 2850-3100 cm⁻¹ region.

C=C stretching: A characteristic band for the vinyl group's double bond is expected around 1640 cm⁻¹.

C-N stretching: The C-N stretching vibrations for aliphatic tertiary amines typically appear as medium to weak bands in the 1250-1020 cm⁻¹ range. orgchemboulder.comwikieducator.org

Raman spectroscopy is particularly sensitive to the symmetric vibrations of non-polar bonds, making it well-suited for observing the C=C stretch of the allyl group. dergipark.org.tr

When this compound forms adducts, for example by coordinating to a metal center or adsorbing onto a surface, shifts in these vibrational frequencies can be observed. trdizin.gov.trdergipark.org.tr For instance, interaction of the lone pair on the nitrogen atom with a Lewis acid would perturb the C-N stretching frequencies, providing evidence of the adduct formation.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| C-H Stretch (sp²) | =C-H (Allyl) | 3010 - 3090 | Medium | Medium |

| C-H Stretch (sp³) | -C-H (Butyl) | 2850 - 2960 | Strong | Medium |

| C=C Stretch | C=C (Allyl) | 1640 - 1650 | Medium-Weak | Strong |

| C-H Bend | CH₂ Scissoring | 1450 - 1470 | Medium | Weak |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium-Weak | Medium |

| =C-H Wag (out-of-plane) | C=CH₂ (Allyl) | 910 - 990 | Strong | Weak |

X-ray Photoelectron Spectroscopy (XPS) and Related Surface Analysis for this compound Systems

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material. d-nb.info While not typically used for bulk liquid analysis, it is invaluable for studying systems where this compound is part of a thin film, monolayer, or adsorbed onto a substrate. researchgate.netacs.orgnih.gov

The primary application for XPS in this context would be the analysis of the N 1s core level spectrum. The binding energy of the N 1s electron is highly sensitive to the chemical environment of the nitrogen atom. aip.org For a tertiary amine like this compound, the N 1s peak is expected at a characteristic binding energy, which can distinguish it from primary amines, amides, or protonated/quaternized ammonium (B1175870) species that may form upon interaction with a surface. researchgate.netresearchgate.netnih.govncsu.edu For example, if this compound were used as a corrosion inhibitor on a metal surface, XPS could confirm its presence and determine if it has undergone chemical transformation (e.g., oxidation or protonation). nih.gov Quantification of the atomic percentages of nitrogen, carbon, and other elements on the surface can also be performed. psu.edu

| Nitrogen Chemical State | Typical N 1s Binding Energy (eV) | Relevance to this compound Systems |

| Tertiary Amine (R₃N) | ~399.2 - 400.3 | The expected state for pure this compound in a surface film. researchgate.netresearchgate.net |

| Primary Amine (R-NH₂) | ~399.2 eV | Used for comparison; helps rule out degradation products. researchgate.net |

| Amide (R-C(=O)NR₂) | ~400.5 eV | Could indicate oxidative degradation of the amine on a surface. nih.gov |

| Protonated/Quaternary Amine (R₄N⁺) | ~401.5 - 402.5 eV | Indicates interaction with an acidic surface site or deliberate quaternization. researchgate.netncsu.edu |

| Nitrate (NO₃⁻) | >405 eV | Would indicate significant oxidation/decomposition. xpsdatabase.netthermofisher.com |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates in this compound Chemistry

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the direct detection and characterization of paramagnetic species, including radical intermediates. In the context of this compound chemistry, EPR spectroscopy would be an invaluable tool for studying the formation, structure, and reactivity of its radical intermediates, which may be generated through processes such as oxidation or photolysis. While specific EPR studies on this compound are not prevalent in publicly accessible literature, the behavior of related allylamine (B125299) radical cations has been investigated, offering insights into the potential chemistry of this compound radicals.

Radical cations of amines are key transient species in a variety of chemical and biological processes. EPR studies on the radical cations of primary and substituted allylamines, such as allylamine, N-methylallylamine, and N,N-dimethylallylamine, have been conducted in low-temperature matrices to trap and characterize these fleeting intermediates. researchgate.net These studies reveal that the stability and subsequent reaction pathways of the initially formed nitrogen-centered radical cation are highly dependent on the substitution at the nitrogen atom.

For instance, upon generation via radiolysis in a freon matrix at 77 K, the parent radical cation of allylamine undergoes a spontaneous 1,2-hydrogen atom shift to form a more stable distonic iminopropyl radical cation. researchgate.netnih.gov In contrast, the presence of electron-donating methyl groups on the nitrogen atom, as in N-methylallylamine and N,N-dimethylallylamine, stabilizes the parent nitrogen-centered radical cation. researchgate.net This stabilization is a critical factor that influences the subsequent reactivity. In the case of the N,N-dimethylallylamine radical cation, photobleaching leads to a remarkable cyclization reaction, forming the 1-methylpyrrolidine (B122478) radical cation. researchgate.net

Given these findings, it can be postulated that the this compound radical cation, being a tertiary amine, would also exhibit stabilization of the nitrogen-centered radical. The bulky butyl groups would likely influence the geometry and electronic distribution of the radical cation, which would be reflected in its EPR spectrum, specifically the g-factor and hyperfine coupling constants. The subsequent reactivity of this radical cation under thermal or photochemical stimulation could potentially involve intramolecular rearrangements or cyclization pathways, analogous to those observed for other substituted allylamines.

| Compound | Radical Species Observed | Key Findings from EPR Studies | Reference |

|---|---|---|---|

| Allylamine | Nitrogen-centered radical cation, Distonic iminopropyl radical cation | The primary radical cation undergoes a spontaneous 1,2-hydrogen atom shift at 77 K. | researchgate.netnih.gov |

| N-Methylallylamine | Nitrogen-centered radical cation | The parent radical cation is stabilized by the electron-donating methyl group. | researchgate.net |

| N,N-Dimethylallylamine | Nitrogen-centered radical cation, 1-Methylpyrrolidine radical cation | The parent radical cation is stabilized and undergoes photochemically induced cyclization. | researchgate.net |

Advanced Electron Microscopy for this compound Materials

Advanced electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for the morphological and structural characterization of materials at the micro- and nanoscale. numberanalytics.com While specific research on materials derived from this compound is not widely documented, the application of these techniques to analogous polymer systems, particularly those based on poly(allylamine) and its derivatives, provides a clear indication of how they could be employed to study this compound-based materials. nih.govacs.orgmdpi.comnih.gov

Should this compound be used as a monomer or a precursor for the synthesis of new materials, such as polymers, nanoparticles, or composites, electron microscopy would be crucial for understanding their structure-property relationships.

Transmission Electron Microscopy (TEM) offers higher resolution and is used to investigate the internal structure of materials. If this compound were used to synthesize nanoparticles, for example, as a stabilizing agent or as a core component, TEM would be vital for determining their size, shape, and size distribution. nih.govacs.org Studies on poly(allylamine) derivatives have shown that TEM can effectively visualize the morphology of polymer-insulin nanocomplexes and the dispersion of silver nanoparticles stabilized by modified poly(allylamine). acs.orgnih.gov In a similar vein, if this compound-based polymers were to form nanocomposites, TEM could be used to assess the dispersion and morphology of the filler within the polymer matrix.

The combination of SEM with Energy-Dispersive X-ray Spectroscopy (EDS) would also allow for elemental analysis of the material's surface, which could confirm the distribution of elements within a composite material containing this compound.

| Material | Microscopy Technique | Information Obtained | Reference |

|---|---|---|---|

| Radiopaque poly(allylamine) derivative nanoparticles | TEM | Confirmed the formation of stable suspensions of spherical particles with a sub-micronic diameter. | nih.gov |

| Silver nanoparticles stabilized by polyethyleneiminated poly(allylamine) | TEM | Determined nanoparticle size, size distribution, and agglomeration behavior. | acs.org |

| Electrospun fibers of succinylated polyallylamine | SEM | Characterized the morphology of the collected fibers. | mdpi.com |

| Amphiphilic poly(allylamine)-insulin nanocomplexes | TEM | Visualized the morphology of the complexes. | nih.gov |

Computational Chemistry and Theoretical Studies of N Allyldibutylamine

Electronic Structure Calculations of N-Allyldibutylamine

The electronic structure of a molecule dictates its reactivity, physical properties, and spectroscopic behavior. Computational methods like Density Functional Theory (DFT) and ab initio calculations are pivotal in elucidating these characteristics.

Density Functional Theory (DFT) Studies on this compound

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. For a molecule like this compound, DFT calculations would provide insights into its geometry, reaction mechanisms, and various molecular properties.

DFT studies on tertiary amines have been employed to understand their reaction mechanisms, such as in CO2 capture and ozonation. nih.govrsc.org For instance, research on the reaction of tertiary amines with CO2 has shown that the process can proceed via a single step involving proton transfer and the formation of a carbon-oxygen bond. nih.gov The activation barriers for such reactions are influenced by the nature of the alkyl or other substituent groups attached to the nitrogen atom. nih.gov In the case of this compound, the electron-donating nature of the two butyl groups would influence the nucleophilicity of the nitrogen atom, a key factor in its reactions.

Furthermore, DFT calculations have been instrumental in studying the formation of halogen-bonded complexes between tertiary amines and halogen donors. nih.gov These studies reveal the formation of charge-transfer complexes, which can be identified through computational and spectroscopic methods. nih.gov Similar interactions could be anticipated for this compound.

Illustrative DFT-Calculated Properties for a Structurally Similar Tertiary Amine (Tributylamine)

| Property | Calculated Value |

|---|---|

| Dipole Moment (debye) | ~0.8 D |

| Proton Affinity (kJ/mol) | ~995 kJ/mol |

This data is based on typical values for tributylamine (B1682462) and serves as an illustrative example for this compound. chemeo.com

Ab Initio Methods Applied to this compound

Ab initio methods are a class of computational chemistry techniques based on quantum mechanics principles, without the use of experimental data for parameterization. These methods are crucial for obtaining highly accurate predictions of molecular properties.

Studies on simple amines and their complexes have utilized ab initio calculations to determine structures and bond energies. acs.org For example, ab initio investigations of amine-alane complexes have shown that the complexation energies are influenced by the substituents on the nitrogen atom. acs.org For this compound, ab initio calculations could precisely determine its optimized geometry, including bond lengths, bond angles, and dihedral angles.

Research on diethylamine (B46881) and triethylamine (B128534) using ab initio calculations (at the 4-21G level) combined with gas electron diffraction has provided detailed insights into their molecular structures and conformations. acs.orgscispace.com Such studies reveal the preferred spatial arrangement of the alkyl groups around the central nitrogen atom. It is expected that this compound would exhibit a trigonal pyramidal geometry around the nitrogen atom, with the lone pair of electrons occupying one of the sp³ hybrid orbitals. libretexts.org

Molecular Orbital Analysis of this compound

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules by describing the behavior of electrons in terms of delocalized orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.

For a tertiary amine like this compound, the HOMO is expected to be primarily localized on the nitrogen atom's lone pair of electrons. The energy of the HOMO is a critical indicator of the molecule's ability to act as an electron donor. The presence of electron-donating alkyl groups (dibutyl) would raise the energy of the HOMO, enhancing its nucleophilicity.

The LUMO, on the other hand, would likely be associated with the antibonding orbitals of the C-N or C-H bonds. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Illustrative Molecular Orbital Properties for a Simple Amine

| Molecular Orbital | Description |

|---|---|

| HOMO | Primarily composed of the nitrogen lone-pair p-orbital. |

| LUMO | Typically an antibonding σ* orbital associated with C-N or C-H bonds. |

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into their conformational dynamics and intermolecular interactions. mdpi.commdpi.comwikipedia.org

Conformational Analysis of this compound

The presence of flexible butyl and allyl chains in this compound allows for a multitude of possible conformations. Conformational analysis aims to identify the most stable spatial arrangements of the atoms in a molecule.

For tertiary amines, conformational exchange is a well-documented phenomenon. acs.org The rotation around the C-N and C-C single bonds leads to various conformers. In this compound, the butyl chains can adopt different staggered conformations (anti and gauche), and the allyl group also possesses rotational freedom.

Computational methods, often in conjunction with experimental techniques like NMR spectroscopy, are used to determine the major and minor conformers in solution. acs.orgnih.govcapes.gov.br For this compound, it is expected that the lowest energy conformers would minimize steric hindrance between the bulky butyl groups and the allyl group. Pyramidal inversion at the nitrogen center is another dynamic process that contributes to the conformational landscape of amines. libretexts.org

Intermolecular Interactions Involving this compound

The nature of intermolecular interactions governs the physical properties of a substance, such as its boiling point and solubility, as well as its interactions with other molecules. For this compound, several types of intermolecular forces would be at play.

As a tertiary amine, this compound can act as a hydrogen bond acceptor through its nitrogen lone pair, interacting with hydrogen bond donors like alcohols or water. acs.orgnih.gov The π-system of the allyl group can also participate in π-stacking or C-H···π interactions. researchgate.net

MD simulations are particularly powerful for studying these interactions in condensed phases. mdpi.com By simulating a system of multiple this compound molecules, one can observe how they arrange themselves and interact over time. Studies on related systems, such as complexes of amines with other molecules, have been investigated using these methods to understand the nature and strength of the interactions. nih.gov For instance, research on allylamine (B125299) has explored its hydrogen-bonding motifs with alcohols. acs.orgnih.gov

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools for predicting the biological activity and physicochemical properties of chemical compounds based on their molecular structure. For analogs of this compound, such as other aliphatic and tertiary amines, QSAR/QSPR studies have been instrumental in understanding their behavior.

A common approach in QSAR studies of amines is to correlate their toxicity with physicochemical descriptors. For instance, studies on aliphatic amines have demonstrated a strong correlation between toxicity and the lipophilicity of the molecule, often quantified by the logarithm of the 1-octanol/water partition coefficient (log KOW). nih.gov A higher log KOW value, indicating greater lipid solubility, is often associated with increased biological activity or toxicity. For a series of aliphatic and aromatic amines, a QSAR model was developed where toxicity was successfully predicted using log KOW as the primary descriptor. nih.gov

The general form of such a QSAR equation can be represented as:

log(Activity) = c1 * (Descriptor 1) + c2 * (Descriptor 2) + ... + constant

In the context of this compound analogs, a hypothetical QSAR model for predicting a specific biological activity (e.g., receptor binding affinity, enzyme inhibition) could be developed. This would involve synthesizing a series of analogs with variations in the alkyl chains and the allyl group. The biological activities of these compounds would be experimentally determined and then correlated with calculated molecular descriptors.

Key Molecular Descriptors for this compound Analogs:

Hydrophobicity: As with other amines, logP (log KOW) would be a critical descriptor.

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index or molecular connectivity indices.

Electronic Descriptors: These can include atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are particularly relevant for understanding reaction mechanisms.

Steric Descriptors: Parameters like molecular volume, surface area, and specific steric parameters (e.g., Taft's Es) can quantify the influence of the bulky butyl groups and the allyl group on activity. nih.gov

A study on the biotransformation of tertiary amines found that their N-oxidation is primarily dependent on the lipophilic character of the substrates. nih.gov This underscores the importance of hydrophobicity in QSAR models for this class of compounds.

Illustrative QSAR Data for Amine Analogs

Below is an example data table illustrating how QSAR data for a series of tertiary amine analogs might be presented. Note: This is a hypothetical example to demonstrate the concept, as specific QSAR studies on this compound were not found.

| Compound | Log(Activity) | LogP | Electronic Descriptor (e.g., HOMO energy) | Steric Descriptor (e.g., Molar Volume) |

| Analog 1 | 4.5 | 3.2 | -5.8 eV | 150 ų |

| Analog 2 | 4.8 | 3.5 | -5.7 eV | 160 ų |

| Analog 3 | 4.2 | 2.9 | -5.9 eV | 145 ų |

| Analog 4 | 5.1 | 3.8 | -5.6 eV | 170 ų |

Machine Learning Approaches in this compound Research

Machine learning (ML) has emerged as a powerful extension of traditional QSAR/QSPR, capable of handling complex, non-linear relationships between molecular structure and properties. For tertiary amines and their derivatives, various machine learning models have been applied to predict a range of characteristics.

Machine learning models can be trained on datasets of molecules with known properties to predict those same properties for new, untested molecules. nih.gov This can significantly accelerate the discovery and optimization of molecules with desired characteristics.

Applications of Machine Learning in Amine Research:

Prediction of Physicochemical Properties: ML models, such as artificial neural networks (ANN), have been successfully used to predict properties like the heat capacity of amine-based solvents. These models often use inputs like temperature, molecular weight, and concentration to make accurate predictions. researchgate.net

Modeling Reaction Outcomes: For processes like CO2 capture by amine solutions, machine learning models can predict the equilibrium solubility of CO2. Models like Particle Swarm Optimization-Backpropagation Neural Network (PSO-BPNN) have shown high accuracy, with prediction errors below 2.2%. cnr.it

Predicting Degradation Rates: The stability of amines is crucial in many applications. Machine learning models, such as CatBoost, have been developed to predict the oxidative degradation rate of various amines based on their chemical structures. acs.orgnih.gov These models can identify structural features that increase or decrease stability, such as the length of alkyl chains, the presence of hydroxyl groups, and steric hindrance. nih.gov For instance, it has been observed that longer alkyl chains can decrease degradation rates in amines. nih.gov

Forecasting Photophysical Properties: For certain classes of molecules, such as benzothiadiazole derivatives, machine learning models like Random Forest have been used to predict maximum absorption and emission wavelengths with high accuracy (R² values of 0.92 and 0.89, respectively). nih.gov The presence of a tertiary amine was identified as a key feature influencing these properties. nih.gov

Example of a Machine Learning Model for Predicting a Property of Tertiary Amines

The table below illustrates the kind of data that would be used to train and test a machine learning model for predicting a property such as the oxidative degradation rate constant (k) for a series of tertiary amines.

| Compound | Molecular Descriptors (e.g., No. of C atoms, Branching index, Dipole moment) | Experimental Condition (e.g., Temperature) | Predicted k (s⁻¹) | Experimental k (s⁻¹) |

| Amine A | (10, 1, 1.2 D) | 333 K | 1.5 x 10⁻⁵ | 1.4 x 10⁻⁵ |

| Amine B | (12, 1, 1.3 D) | 333 K | 1.2 x 10⁻⁵ | 1.1 x 10⁻⁵ |

| Amine C | (10, 2, 1.5 D) | 333 K | 2.1 x 10⁻⁵ | 2.0 x 10⁻⁵ |

| This compound (Hypothetical) | (11, 1, 1.25 D) | 333 K | 1.8 x 10⁻⁵ | (to be determined) |

In the context of this compound, machine learning could be employed to predict its various properties, such as its efficacy in specific applications, its toxicity, or its stability under different conditions. This would involve generating a dataset of similar amines and their measured properties to train a predictive model. The model could then be used to estimate the properties of this compound without the need for extensive laboratory experiments.

Applications of N Allyldibutylamine in Advanced Chemical Synthesis and Materials Science

N-Allyldibutylamine as a Ligand in Catalysis

The lone pair of electrons on the nitrogen atom of this compound enables it to function as a Lewis base, donating electron density to metal centers. vulcanchem.com This capacity for metal coordination is the foundation of its potential application in catalysis, where it can act as a ligand to stabilize and modulate the reactivity of transition metal catalysts. vulcanchem.com The presence of both an allyl group and two butyl groups allows for fine-tuning of the steric and electronic environment around a coordinated metal.

The synthesis of this compound itself is typically achieved through straightforward alkylation methods. A common route involves the sequential alkylation of dibutylamine (B89481) with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a base to neutralize the resulting hydrohalic acid. vulcanchem.com Another approach is the reductive amination of dibutylamine with acrolein, followed by a reduction step. vulcanchem.com

Once synthesized, this compound serves as a parent structure for more complex, tailored ligands. The design of these derived ligands focuses on introducing additional functionalities or chiral centers to influence catalytic outcomes. General strategies for modifying such amine scaffolds can be applied:

Modification of the Allyl Group: The carbon-carbon double bond of the allyl group is a prime site for introducing other coordinating groups. For instance, hydroformylation could introduce an aldehyde, which can then be converted into a phosphine (B1218219) or another amine, creating a bidentate or polydentate ligand.

Functionalization of the Butyl Chains: While less common, C-H activation strategies could potentially introduce functional groups onto the butyl chains, though this is often more challenging.

Synthesis of N-Heterocyclic Carbene (NHC) Precursors: The amine can be a precursor in the multi-step synthesis of N-heterocyclic carbene (NHC) ligands. sigmaaldrich.comnih.gov NHCs are powerful σ-donors that form strong bonds with metal centers, offering high stability to catalytic complexes. nih.govscripps.edu The synthesis would involve creating a heterocyclic salt, such as an imidazolium (B1220033) salt, incorporating the N-allyldibutylamino moiety, which can then be deprotonated to form the carbene.

The synthesis of ligand precursors is often a multi-step process designed to be versatile and allow for the introduction of various electronic and steric properties. nih.govrsc.org

Asymmetric catalysis is a critical field for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. nih.gov The success of this approach relies heavily on the use of chiral ligands to control the stereochemical outcome of a reaction. nih.govbeilstein-journals.org

This compound, in its native form, is an achiral molecule and therefore cannot induce enantioselectivity in a catalytic reaction. To be employed in asymmetric catalysis, it must be transformed into a chiral ligand. This can be achieved through several conceptual strategies:

Introduction of Chiral Centers: Chirality can be introduced by modifying the allyl or butyl groups with chiral substituents. For example, an asymmetric dihydroxylation of the allyl group could create a chiral diol.

Incorporation into a Chiral Scaffold: The N-allyldibutylamino group could be attached to a pre-existing chiral backbone, such as a BINOL (1,1'-bi-2-naphthol) or a TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) framework.

Creation of Planar or Axial Chirality: The amine could be part of a larger, sterically hindered system that exhibits planar or axial chirality, such as in certain ferrocene (B1249389) or biphenyl (B1667301) derivatives. cmu.edu

The development of new chiral ligands is essential for expanding the scope of asymmetric transformations, and modular ligands that can be easily tuned are highly desirable. mdpi.com While specific applications of this compound-derived ligands in asymmetric catalysis are not extensively documented, the principles of chiral ligand design provide a clear roadmap for their potential development. mdpi.com

A coordination complex consists of a central metal atom or ion bonded to one or more molecules or ions, known as ligands. wikipedia.orglibretexts.org Transition metals, with their partially filled d-orbitals, are particularly prone to forming such complexes. lumenlearning.com The bond between the metal and the ligand is a coordinate covalent bond, where the ligand donates both electrons. lumenlearning.com

This compound, as a tertiary amine, acts as a monodentate ligand, binding to a metal center through the lone pair of electrons on the nitrogen atom. vulcanchem.comncert.nic.in The key characteristics of its coordination behavior include:

Donor Properties: As a neutral amine ligand, it is a σ-donor. The electronic properties are influenced by the inductive effects of the three alkyl/allyl substituents.

Steric Hindrance: The two butyl groups and the allyl group create significant steric bulk around the nitrogen atom. This steric hindrance influences the coordination number of the metal complex (the number of donor atoms bonded to the metal) and can create a specific "pocket" that affects the binding of other substrates to the catalyst. wikipedia.orglibretexts.org

Allyl Group Interaction: In some cases, the double bond of the allyl group can also interact with the metal center, leading to a bidentate coordination mode (η¹-N, η²-C=C). This dual coordination can influence the stability and reactivity of the resulting complex.

The coordination of this compound to a transition metal like palladium, platinum, rhodium, or copper would result in the formation of a metal-amine complex, which is the first step toward its use in a catalytic cycle. vulcanchem.com

Table 1: Potential Coordination Properties of this compound

| Property | Description | Implication in Catalysis |

|---|---|---|

| Ligand Type | Monodentate (primarily) or potentially bidentate | Influences complex geometry and stability. |

| Donor Atom | Nitrogen | Forms a σ-bond with the metal center. |

| Steric Profile | Bulky due to two butyl and one allyl group | Controls access to the catalytic site and can influence selectivity. |

| Electronic Profile | Neutral σ-donor | Affects the electron density at the metal center, modulating its reactivity. |

| Secondary Interaction | Potential for η²-coordination of the allyl group | Can lead to more rigid chelate structures, impacting catalytic performance. |

This compound as a Building Block in Organic Synthesis